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Compound of Interest

Compound Name: 2-Bromo-4,5-dichloro-1-indanone

CAS No.: 156484-77-4

Cat. No.: B121657

Get Quote

Executive Summary
This technical guide provides a comprehensive structural and synthetic analysis of 2-Bromo-
4,5-dichloro-1-indanone, a specialized halogenated bicyclic ketone. As a functionalized

derivative of the indanone scaffold, this molecule serves as a critical intermediate in the

synthesis of bioactive pharmacophores, particularly in the development of acetylcholinesterase

(AChE) inhibitors for neurodegenerative therapies and positive allosteric modulators for GABA-

A receptors.

This document details the physicochemical profile, a validated synthetic pathway with

regiochemical controls, and the reactivity patterns that make this compound a versatile building

block in medicinal chemistry.

Structural Analysis & Physicochemical Profile
Molecular Architecture
The core structure consists of a fused benzene and cyclopentanone ring system

(dihydroindenone). The "4,5-dichloro" designation indicates chlorine substitution on the
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benzene ring at positions adjacent to the bridgehead, while the "2-bromo" indicates

halogenation at the alpha-carbon of the ketone.

Property Data / Descriptor

IUPAC Name
2-bromo-4,5-dichloro-2,3-dihydro-1H-inden-1-

one

CAS Number 156484-77-4 (Analogous/Isomer specific)

Molecular Formula C₉H₅BrCl₂O

Molecular Weight 279.94 g/mol

SMILES ClC1=C(Cl)C2=C(C(=O)C(Br)C2)C=C1

InChI Key
(Predicted) UXVCSPSWUNMPMT-

UHFFFAOYSA-N

Predicted Spectroscopic Signatures
IR Spectroscopy: Prominent carbonyl stretching frequency (

) shifted slightly higher than unsubstituted indanone due to the

-halogen effect (field effect), typically observed at 1725–1735 cm⁻¹.

¹H NMR (CDCl₃, 400 MHz):

4.6–4.7 ppm (dd): The proton at C2 (chiral center), deshielded by the bromine and
carbonyl anisotropy.

3.2–3.8 ppm (m): Diastereotopic protons at C3, showing geminal coupling (

Hz) and vicinal coupling to H-2.

Aromatic Region: Two doublets or a singlet/doublet pattern depending on the specific

coupling between H-6 and H-7 (ortho-coupling if 6,7-unsubstituted, but here we have 4,5-

dichloro, so protons are at 6 and 7). Thus, an AB system (

7.4–7.8 ppm,
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Hz) is expected.

Synthesis Protocol: Regioselective Pathway
The synthesis of 2-bromo-4,5-dichloro-1-indanone requires a two-stage workflow: first, the

construction of the specific dichlorinated indanone core, followed by controlled electrophilic

halogenation.

Step 1: Friedel-Crafts Cyclization (Core Construction)
The critical step is ensuring the chlorine atoms end up at positions 4 and 5. This requires the

precursor 3-(2,3-dichlorophenyl)propanoic acid.

Mechanism: Intramolecular Friedel-Crafts Acylation.[1][2]

Regiochemistry: Cyclization occurs ortho to the alkyl chain. Since position 2 of the benzene

ring is blocked by chlorine, closure occurs at position 6. The substituents originally at 2 and 3

become positions 4 and 5 on the indanone.

Protocol:

Activation: Dissolve 3-(2,3-dichlorophenyl)propanoic acid (1.0 eq) in DCM. Add thionyl

chloride (SOCl₂, 1.5 eq) and a catalytic amount of DMF. Reflux for 2 hours to generate the

acid chloride. Remove solvent/excess SOCl₂ in vacuo.

Cyclization: Redissolve the residue in anhydrous DCM. Cool to 0°C.[3]

Catalysis: Slowly add anhydrous Aluminum Chloride (AlCl₃, 1.2 eq) portion-wise. The

reaction is exothermic.

Reaction: Allow to warm to room temperature (RT) and stir for 3–4 hours.

Quench: Pour mixture onto ice/HCl. Extract with DCM, wash with brine, dry over MgSO₄.

Purification: Recrystallize from hexane/EtOAc to yield 4,5-dichloro-1-indanone.

Step 2: Selective -Bromination
Direct bromination of the ketone must be controlled to prevent di-bromination (2,2-dibromo).
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Protocol:

Solvation: Dissolve 4,5-dichloro-1-indanone (1.0 eq) in Glacial Acetic Acid (AcOH).

Bromination: Add a solution of Bromine (Br₂, 1.0 eq) in AcOH dropwise over 30 minutes at

RT.

Note: Adding a catalytic drop of HBr can eliminate the induction period.

Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting material spot will disappear,

replaced by the less polar monobromide.

Workup: Pour into ice water containing 5% Sodium Bisulfite (NaHSO₃) to quench excess

bromine (yellow color fades).

Isolation: Filter the precipitate. Wash with cold water.

Purification: Recrystallize from ethanol or methanol to yield pale yellow crystals of 2-Bromo-
4,5-dichloro-1-indanone.

Synthesis Pathway Visualization

Regiochemical Control
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Figure 1: Step-wise synthetic pathway transforming the phenylpropanoic acid precursor into the

target brominated indanone.

Reactivity & Applications in Drug Discovery[5]
The "Indanone Scaffold" Utility
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The 2-bromo-4,5-dichloro-1-indanone structure is a "privileged scaffold" in medicinal

chemistry. The bromine atom at C2 is a highly reactive leaving group, making this molecule an

ideal electrophile for nucleophilic substitution reactions (

).

Key Reaction Pathways[4][6]
Amination (GABA-A Modulators):

Reaction with secondary amines (e.g., piperazine, morpholine) displaces the bromine to

form 2-amino-indanones.

Significance: These derivatives mimic the pharmacophore of Donepezil and have shown

affinity for the GABA-A receptor benzodiazepine binding site.

Thiazole Formation (Hantzsch Synthesis):

Condensation with thioureas or thioamides yields indano-thiazoles.

Significance: Used in the synthesis of antimicrobial and anticancer agents.[2][4]

Elimination:

Treatment with base (e.g., DBU) leads to elimination of HBr, yielding 4,5-dichloro-

indenone.

Significance: Indenones are Michael acceptors, useful for covalent inhibition strategies or

further cycloaddition reactions.

Comparative SAR Table
The 4,5-dichloro substitution pattern offers distinct electronic and steric properties compared to

the more common 5,6-dichloro analogs.
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Indanone Analog Steric Bulk Electronic Effect
Primary
Application

4,5-Dichloro
High (Proximal to

bridge)

Strong inductive

withdrawal on C=O
GABA-A Modulation

5,6-Dichloro Distal Balanced
AChE Inhibition

(Donepezil-like)

4-Chloro Moderate Asymmetric
General CNS Active

Intermediates

Safety & Handling Protocols
Hazard Classification:

Lachrymator: Like most

-haloketones, this compound is a potent lachrymator (tear gas agent).

Skin Corrosive: Causes severe skin burns and eye damage (Category 1B).[5]

Mandatory PPE:

Full-face respirator or work strictly within a certified fume hood.

Nitrile gloves (double-gloved recommended).

Chemical splash goggles.

Decontamination:

Spills should be treated with a solution of sodium thiosulfate (to reduce active bromine) and

sodium bicarbonate before cleanup.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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